molecular formula C16H22N2O B1401340 (3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one CAS No. 1442085-01-9

(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one

Cat. No. B1401340
M. Wt: 258.36 g/mol
InChI Key: RYLKWCWAOOJWSN-NOYMGPGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one (hereafter referred to as BDC) is a synthetic molecule with a unique structure that has been studied for its potential applications in scientific research. BDC is a cyclic molecule composed of a benzene ring and a cyclopentane ring connected by a double bond and a carbon-carbon single bond. It is classified as a diaza-cyclopentacyclooctene, a type of heterocyclic compound with a wide range of applications in organic chemistry. BDC has been studied for its potential applications in biochemistry and pharmacology, as well as its potential to act as an enzyme inhibitor.

Mechanism Of Action

BDC has been shown to act as an enzyme inhibitor, and its mechanism of action is thought to involve the binding of BDC to the active site of the enzyme, blocking the enzyme’s ability to catalyze its reaction. BDC has also been studied for its potential to act as a ligand in various biochemical processes. In this case, BDC binds to a specific receptor on the cell surface, triggering a cascade of biochemical reactions that lead to the desired effect.

Biochemical And Physiological Effects

BDC has been studied for its potential to affect biochemical and physiological processes. In particular, it has been studied for its potential to act as an enzyme inhibitor, and has been used in studies to examine the effects of enzyme inhibition on biochemical and physiological processes. BDC has also been studied for its potential to act as a ligand in various biochemical processes, and has been shown to affect the activity of certain receptors and enzymes.

Advantages And Limitations For Lab Experiments

The use of BDC in laboratory experiments has several advantages. BDC is relatively easy to synthesize, and its unique structure allows it to be used in a variety of biochemical and physiological experiments. Additionally, its ability to act as an enzyme inhibitor and a ligand makes it a useful tool for studying the effects of enzyme inhibition and ligand binding on biochemical and physiological processes.
However, there are also some limitations to the use of BDC in laboratory experiments. BDC is a synthetic molecule, and its effects on biochemical and physiological processes may not be the same as those of naturally occurring molecules. Additionally, BDC has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

The potential applications of BDC in scientific research are vast, and there are numerous possible future directions for research. One potential area of research is the exploration of BDC’s potential to act as an enzyme inhibitor in various biochemical processes. Additionally, BDC’s ability to act as a ligand in various biochemical processes could be further explored. Further research into the effects of BDC on biochemical and physiological processes could also be conducted. Finally, the development of new synthetic methods for the synthesis of BDC could be explored in order to improve the efficiency and yield of the synthesis process.

Scientific Research Applications

BDC has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to act as an enzyme inhibitor, and has been used in studies to examine the effects of enzyme inhibition on biochemical and physiological processes. BDC has also been studied for its potential to act as a ligand in various biochemical processes.

properties

IUPAC Name

(3aR,9aS)-2-benzyl-1,2,3,3a,4,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16-9-5-4-8-14-15(18-16)11-13(17-14)10-12-6-2-1-3-7-12/h1-3,6-7,13-15,17H,4-5,8-11H2,(H,18,19)/t13?,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLKWCWAOOJWSN-NOYMGPGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC2CC(NC2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)N[C@@H]2CC(N[C@H]2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 2
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 3
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 4
Reactant of Route 4
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 5
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Reactant of Route 6
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one

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